molecular formula C25H22N2 B8254443 N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane

N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane

Cat. No.: B8254443
M. Wt: 350.5 g/mol
InChI Key: YFYQWHKFJSADFS-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane is a chemical compound with the molecular formula C25H22N2 It is known for its unique structure, which includes propargyl groups attached to the nitrogen atoms of a diphenyl methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane typically involves the reaction of p,p’-diamino diphenyl methane with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane involves its ability to undergo polymerization and form cross-linked networks. The propargyl groups participate in cycloaddition reactions, leading to the formation of stable polymeric structures. These polymers exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl ether
  • N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl sulfone
  • N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl ketone

Uniqueness

N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane is unique due to its specific molecular structure, which imparts distinct properties such as high reactivity and the ability to form cross-linked polymers. This makes it particularly valuable in the synthesis of advanced materials and high-performance polymers .

Properties

IUPAC Name

4-[[4-[bis(prop-2-ynyl)amino]phenyl]methyl]-N,N-bis(prop-2-ynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2/c1-5-17-26(18-6-2)24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)27(19-7-3)20-8-4/h1-4,9-16H,17-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYQWHKFJSADFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC#C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Reactant of Route 2
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Reactant of Route 3
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Reactant of Route 4
Reactant of Route 4
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Reactant of Route 5
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Reactant of Route 6
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane

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